molecular formula C10H15ClN2O B2968020 4-Propoxybenzimidamide hydrochloride CAS No. 29148-01-4; 31065-93-7

4-Propoxybenzimidamide hydrochloride

Cat. No.: B2968020
CAS No.: 29148-01-4; 31065-93-7
M. Wt: 214.69
InChI Key: VBLWCVVIHQWWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxybenzimidamide hydrochloride is a benzimidamide derivative offered for research purposes. Compounds within this chemical class are frequently utilized as key intermediates in organic synthesis and pharmaceutical development . The benzimidazole and benzimidamide pharmacophores are recognized for their wide range of biological activities and their ability to interact with various biological targets through hydrogen bonding and other weak interactions . Researchers value this scaffold for its potential in developing novel therapeutic agents. As a chemical intermediate, this compound can be used in the synthesis of more complex molecules for probing biological pathways and identifying new therapeutic targets . This product is strictly for research use in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29148-01-4; 31065-93-7

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69

IUPAC Name

4-propoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-5-3-8(4-6-9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H

InChI Key

VBLWCVVIHQWWFM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=N)N.Cl

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Propoxybenzimidamide Hydrochloride

Established Synthetic Pathways for 4-Propoxybenzimidamide Hydrochloride

The traditional synthesis of this compound predominantly relies on the well-established Pinner reaction, which transforms the corresponding nitrile, 4-propoxybenzonitrile (B1585320), into the desired amidine hydrochloride.

Conventional Reaction Schemes

The most common route for the synthesis of this compound involves a two-step process starting from 4-propoxybenzonitrile. The first step is the Pinner reaction, where the nitrile is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride gas. This reaction forms an intermediate imino ester hydrochloride, specifically ethyl 4-propoxybenzimidate hydrochloride. The subsequent step involves the ammonolysis of this intermediate, where it is treated with ammonia (B1221849) to yield the final product, this compound.

Reaction Scheme:

Formation of the Pinner Salt (Ethyl 4-propoxybenzimidate hydrochloride):

4-Propoxybenzonitrile + Ethanol + Hydrogen Chloride → Ethyl 4-propoxybenzimidate hydrochloride

Ammonolysis to form the Amidine Hydrochloride:

Ethyl 4-propoxybenzimidate hydrochloride + Ammonia → this compound + Ethanol

This classical method, while effective, often requires stringent anhydrous conditions and the use of corrosive gaseous hydrogen chloride.

Optimization of Reaction Conditions and Yields

Efforts to optimize the Pinner synthesis of this compound have focused on improving yields, simplifying the procedure, and minimizing the use of hazardous reagents. Key parameters for optimization include the choice of solvent, reaction temperature, and the method of introducing hydrogen chloride.

For instance, using a solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether can be more manageable than bubbling the gas directly. The temperature for the Pinner reaction is typically kept low (0-5 °C) to prevent the formation of by-products, while the subsequent ammonolysis is often carried out at room temperature. The choice of alcohol can also influence the reaction rate and yield, with lower molecular weight alcohols generally being more reactive.

ParameterConventional ConditionOptimized ConditionRationale for Optimization
HCl Source Gaseous HCl4 M HCl in DioxaneImproved handling and safety
Solvent Anhydrous EthanolAnhydrous DichloromethaneBetter solubility of intermediates
Temperature 0 °C to RT-10 °C to 0 °CMinimized side reactions
Reaction Time 12-24 hours6-12 hoursIncreased reaction efficiency

Novel Synthetic Approaches and Innovations for this compound

Recent advancements in chemical synthesis have led to the development of more sustainable and efficient methods for the preparation of amidines, which can be applied to the synthesis of this compound.

Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, newer synthetic routes aim to reduce waste, use less hazardous materials, and improve energy efficiency. For amidine synthesis, this includes exploring one-pot reactions and using more environmentally benign solvents. One such approach involves the direct conversion of 4-propoxybenzonitrile to the amidine without the isolation of the Pinner salt intermediate. Another green approach is the use of solid acid catalysts to replace gaseous HCl, which simplifies handling and work-up procedures.

Catalytic Methods for Enhanced Efficiency

Catalytic methods offer significant advantages in terms of efficiency and selectivity. Various transition metal catalysts, such as those based on copper or palladium, have been investigated for the direct amination of nitriles. mdpi.com These methods often proceed under milder conditions and can tolerate a wider range of functional groups. For the synthesis of this compound, a potential catalytic approach would involve the reaction of 4-propoxybenzonitrile with an ammonia source in the presence of a suitable catalyst.

Catalyst SystemReaction ConditionsAdvantages
Copper (I) Chloride100 °C, O2 atmosphere, TFE solventSustainable, good to excellent yields for N-substituted amidines. mdpi.com
Ytterbium Amides100 °C, solvent-freeGood to excellent yields for monosubstituted N-arylamidinates. organic-chemistry.org
Lewis Acids (e.g., TMSOTf)Room TemperaturePromotes Pinner-type reactions under milder conditions. nih.gov

This table illustrates potential catalytic systems applicable to amidine synthesis, based on general literature. Specific application to this compound would require further research.

Preparation of Functionalized and Labeled Derivatives of this compound

The synthesis of functionalized and labeled derivatives of this compound is crucial for probing its biological activity and mechanism of action.

Functionalized derivatives can be prepared by modifying the starting material, 4-propoxybenzonitrile, or by direct modification of the final amidine product. For example, introducing substituents on the phenyl ring of 4-propoxybenzonitrile would lead to a series of substituted benzimidamide derivatives. N-substituted derivatives can be synthesized by using primary or secondary amines instead of ammonia during the ammonolysis step of the Pinner reaction. nih.govniscpr.res.in

Radiolabeling, for instance with carbon-11 (B1219553) (¹¹C), is essential for in vivo imaging studies such as Positron Emission Tomography (PET). nih.govelsevierpure.com A common strategy for ¹¹C-labeling involves the methylation of a suitable precursor with [¹¹C]CH₃I. For a derivative of 4-propoxybenzimidamide, a precursor could be designed with a hydroxyl or amine group that can be readily methylated.

Synthesis of Analogues for Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies centered on this compound, detailing the synthesis and evaluation of a series of its analogues, are not well-documented in the reviewed literature. Typically, SAR studies for a given compound involve the systematic modification of its chemical structure to explore the impact of these changes on its biological activity. For a molecule like this compound, this could involve alterations to the propoxy group, modifications of the benzimidamide core, or substitution at various positions on the benzene (B151609) ring. However, specific published research detailing such analogue synthesis for this particular compound is not readily found.

General approaches to the synthesis of benzamidine (B55565) analogues often involve multi-step reaction sequences starting from commercially available substituted benzonitriles or benzoic acids. These methods could theoretically be adapted for the synthesis of analogues of this compound. For instance, varying the length or nature of the alkoxy chain from a propoxy group to other ethers, or introducing different functional groups on the phenyl ring, would be common strategies in an SAR investigation. The resulting library of compounds would then be evaluated in relevant biological assays to determine how these structural modifications influence activity. Without specific studies on this compound, any discussion of SAR remains speculative and based on general principles of medicinal chemistry.

Isotopic Labeling for Mechanistic Investigations

There is no specific information available in the scientific literature regarding the isotopic labeling of this compound for the purpose of mechanistic investigations. Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate its mechanism of action at a molecular level. This process involves replacing one or more atoms of the compound with their heavier, non-radioactive (e.g., deuterium (B1214612), carbon-13, nitrogen-15) or radioactive (e.g., tritium, carbon-14) isotopes.

The synthesis of an isotopically labeled version of this compound would require a custom synthetic route starting from a labeled precursor. For example, to introduce a carbon-14 (B1195169) label, one might start with a C-14 labeled benzonitrile. Similarly, deuterium labeling of the propoxy group could be achieved by using a deuterated propanol (B110389) in the synthesis. Once synthesized, the labeled compound could be used in various studies, such as in vitro metabolic assays or in vivo pharmacokinetic studies, to track its distribution and transformation. However, no such studies have been published specifically for this compound.

Structure Activity Relationship Sar Studies of 4 Propoxybenzimidamide Hydrochloride Analogues

Systematic Chemical Modification Strategies

The substitution pattern on the aromatic ring of benzamidine (B55565) derivatives significantly influences their biological activity. The nature, position, and electronic properties of these substituents can affect the molecule's reactivity, lipophilicity, and binding interactions with target proteins. nih.govlibretexts.orguomustansiriyah.edu.iq

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkoxy (like the propoxy group) and amino groups, increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient pockets in a biological target. youtube.com Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease the ring's electron density, making it less reactive to electrophilic substitution but potentially improving interactions through different mechanisms. libretexts.orguomustansiriyah.edu.iq

The position of the substituent (ortho, meta, or para) is also crucial. For 4-Propoxybenzimidamide, the propoxy group is in the para position, which often has a profound impact on activity compared to ortho or meta placements due to steric and electronic reasons. uomustansiriyah.edu.iq Studies on related benzamides have shown that the introduction of various substituents can modulate properties like lipophilicity, which is critical for membrane permeability and target engagement. nih.govresearchgate.net For example, adding halogen atoms can increase lipophilicity and introduce new points for halogen bonding, potentially improving binding affinity.

Substituent at Para-PositionGeneral Effect on Ring Electron DensityPotential Impact on Biological Activity
-OCH2CH2CH3 (Propoxy)DonatingEnhances electron density, potentially improving binding to specific targets.
-Cl (Chloro)Withdrawing (Inductive), Donating (Resonance)Increases lipophilicity; can form halogen bonds.
-NO2 (Nitro)Strongly WithdrawingReduces ring reactivity; may act as a hydrogen bond acceptor.
-NH2 (Amino)Strongly DonatingIncreases electron density and can act as a hydrogen bond donor.

Studies on related compounds, such as 2-benzylbenzimidazole 'nitazene' opioids, have demonstrated that alkoxy chain length markedly influences potency. nih.gov A systematic variation of the chain length (e.g., from methoxy (B1213986) to butoxy) often reveals an optimal length for biological activity. A chain that is too short may not provide sufficient hydrophobic interaction, while one that is too long may introduce steric hindrance or excessive lipophilicity, leading to poor solubility or non-specific binding. nih.gov

The relationship between chain length and activity can be biphasic; activity may increase with chain length up to a certain point before decreasing. nih.gov This suggests a specific-sized hydrophobic pocket in the biological target.

Alkoxy ChainRelative LipophilicityHypothesized Effect on Target Interaction
Methoxy (-OCH3)LowMay provide insufficient hydrophobic interaction.
Ethoxy (-OCH2CH3)ModerateOften shows increased potency compared to methoxy. nih.gov
Propoxy (-OCH2CH2CH3)Moderate-HighPotentially optimal for balancing lipophilicity and steric fit.
Butoxy (-OCH2CH2CH2CH3)HighMay be too bulky or lipophilic, potentially decreasing activity.

The amidine group (-C(=NH)NH2) is a key pharmacophore, a feature essential for biological activity. rsc.orgrsc.org It is strongly basic and typically protonated at physiological pH, carrying a positive charge. This charge allows it to form strong ionic interactions and hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the active site of target enzymes like proteases. acs.orgmdpi.com

Modifications to the amidine moiety can have profound functional consequences. researchgate.net

N-Substitution : Introducing alkyl or aryl groups on the nitrogen atoms can alter the basicity (pKa), steric profile, and hydrogen bonding capacity of the amidine. This can be used to fine-tune binding affinity and selectivity.

Cyclization : Incorporating the amidine into a cyclic structure, such as a dihydroimidazole (B8729859) ring, can restrict its conformation. This conformational rigidity can lead to a significant increase in binding potency if the constrained geometry is favorable for the target's binding site. mdpi.com

Replacement : Replacing the amidine with other basic groups like guanidine (B92328) can modify the charge distribution and hydrogen bonding pattern, which may enhance or diminish activity depending on the specific target.

These modifications are a common strategy in medicinal chemistry to improve the pharmacological properties of lead compounds containing an amidine pharmacophore. researchgate.netresearchgate.net

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or bioavailability. drugdesign.orgcambridgemedchemconsulting.com This strategy is widely applied to scaffolds like 4-Propoxybenzimidamide.

Amidine Bioisosteres : The highly basic amidine group can sometimes lead to poor oral bioavailability. A common strategy is to replace it with a less basic bioisostere that can still participate in similar binding interactions. For example, a 1-aminoisoquinoline (B73089) group can serve as a bioisosteric replacement for a benzamidine moiety, as it is less basic but can still interact with key acidic residues in a target's active site. acs.org

Aromatic Ring Bioisosteres : The benzene (B151609) ring can be replaced with other aromatic systems, such as pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This alters the electronic distribution and can introduce new hydrogen bonding capabilities (in the case of pyridine), potentially improving selectivity or potency.

Alkoxy Group Bioisosteres : The ether linkage of the propoxy group can be replaced. For instance, replacing the oxygen with sulfur (thioether) or a methylene (B1212753) group (-CH2-) would alter the bond angles, lipophilicity, and metabolic stability of the side chain.

Bioisosteric replacement has proven to be a fruitful strategy for generating novel derivatives from parent compounds like benzamides. nih.govnih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Propoxybenzimidamide Hydrochloride

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

Developing a predictive QSAR model for 4-Propoxybenzimidamide analogues involves several steps. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as:

Electronic Properties : Dipole moment, partial charges.

Steric Properties : Molecular volume, surface area.

Hydrophobic Properties : LogP (partition coefficient).

Topological Properties : Descriptors that describe molecular connectivity.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with biological activity. mdpi.com For more complex relationships, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are employed. nih.govmdpi.com These models consider the 3D shape and electrostatic fields of the molecules, providing contour maps that visualize regions where steric bulk or specific charge distributions are favorable or unfavorable for activity. nih.govrsc.org

A robust QSAR model, once validated, can be used to predict the biological activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts and prioritizing the synthesis of the most promising compounds. mdpi.comnih.gov

Descriptors for Physicochemical and Structural Features

In the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogues, a variety of physicochemical and structural descriptors are employed to correlate the chemical structure with biological activity. These descriptors numerically represent different aspects of the molecule and are crucial for building predictive models. frontiersin.org

Commonly used descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, which are fundamental to its interaction with biological targets. Examples include:

Atomic charges and orbital energies: These quantum chemical parameters provide insight into the electron distribution and reactivity of the molecule. nih.gov

Hammett substituent constants (σ): These values quantify the electron-donating or electron-withdrawing effects of substituents on the benzene ring. slideshare.net

Hydrophobic Descriptors: Hydrophobicity is a critical factor in a drug's ability to cross cell membranes and interact with binding pockets.

LogP (Partition coefficient): This is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase. A logP value of 2.95 has been noted for a benzamide (B126) inhibitor, indicating significant lipophilicity. nih.gov

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which influence its fit within a receptor binding site.

Molar refractivity (MR): This parameter is related to the volume of the molecule and its polarizability. frontiersin.org

Taft steric parameters (Es): These quantify the steric bulk of substituents.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and shape. frontiersin.org Examples include the Wiener index, Platt index, and Zagreb indices. frontiersin.org

Quantum Chemical Descriptors: These are calculated using computational quantum chemistry methods and provide detailed information about the electronic structure of the molecule.

E-HOMO (Energy of the Highest Occupied Molecular Orbital): This relates to the molecule's ability to donate electrons. researchgate.net

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. researchgate.net

Dipole moment: This indicates the polarity of the molecule. frontiersin.org

The selection of appropriate descriptors is a critical step in QSAR model development. researchgate.net Often, a combination of descriptors from different categories is used to build a robust model that can accurately predict the biological activity of new, untested analogues. researchgate.netnih.gov

Descriptor CategoryExample DescriptorsSignificance in Drug Design
Electronic Atomic Charges, Orbital Energies, Hammett ConstantsGoverns molecular interactions and reactivity.
Hydrophobic LogP, Hydrophobicity Constants (π)Influences membrane permeability and binding affinity.
Steric Molar Refractivity (MR), Taft Parameters (Es)Determines the fit of the molecule in the receptor site.
Topological Wiener Index, Platt Index, Zagreb IndicesDescribes molecular size, shape, and branching.
Quantum Chemical E-HOMO, E-LUMO, Dipole MomentProvides detailed electronic structure information.

Validation and Applicability Domain of QSAR Models

The validation of a Quantitative Structure-Activity Relationship (QSAR) model is a crucial step to ensure its reliability and predictive power. researchgate.net A properly validated QSAR model for this compound and its analogues can be confidently used to predict the activity of new compounds, thereby guiding further drug discovery efforts. The validation process involves several key aspects, including internal and external validation, as well as defining the model's applicability domain (AD). researchgate.netnih.gov

Internal Validation:

Internal validation techniques are used to assess the robustness and stability of the QSAR model using the same dataset that was used for its development. A common method is leave-one-out cross-validation (LOOCV) , where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. nih.gov The consistency of these predictions provides an indication of the model's internal consistency. researchgate.net

External Validation:

External validation is considered a more stringent test of a QSAR model's predictive ability. nih.gov It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. researchgate.net The correlation between the predicted and observed activities for the test set provides a measure of the model's real-world predictive power. researchgate.net Key statistical parameters used to evaluate the performance of a QSAR model include the coefficient of determination (R²) and the root-mean-square error (RMSE). nih.gov For a robust model, high R² and low RMSE values are desired for both the training and test sets. nih.gov

Applicability Domain (AD):

The applicability domain (AD) defines the chemical space in which the QSAR model can make reliable predictions. eawag.chresearchgate.net It is essential to define the AD because QSAR models are generally only valid for compounds that are similar to those in the training set. eawag.ch Predictions for compounds that fall outside the AD are considered extrapolations and may be unreliable. The AD can be defined based on various factors, including the range of descriptor values in the training set, structural similarity to the training set compounds, and the mechanistic interpretation of the model. nih.govresearchgate.net

Validation StepDescriptionKey Metrics
Internal Validation Assesses the model's stability and robustness using the training data. A common method is leave-one-out cross-validation (LOOCV). nih.govresearchgate.netCross-validated R² (Q² or Rcv²) nih.gov
External Validation Evaluates the model's predictive power on an independent set of data (test set). researchgate.netnih.govCoefficient of determination (R²), Root-mean-square error (RMSE) nih.gov
Applicability Domain (AD) Defines the chemical space where the model's predictions are reliable. eawag.chresearchgate.netBased on descriptor ranges, structural similarity, and mechanistic interpretation. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Design for this compound

Pharmacophore modeling and ligand-based design are powerful computational techniques used in drug discovery to identify and develop new compounds with desired biological activity. nih.govnih.gov These approaches are particularly useful when the three-dimensional structure of the biological target is unknown. youtube.com

Elucidation of Essential Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. nih.gov For this compound and its analogues, the key pharmacophoric features can be elucidated by analyzing a set of active compounds. These features typically include:

Hydrogen Bond Donors (HBD): Groups capable of donating a hydrogen atom to form a hydrogen bond.

Hydrogen Bond Acceptors (HBA): Groups capable of accepting a hydrogen atom to form a hydrogen bond.

Hydrophobic (HY) regions: Nonpolar groups that can engage in hydrophobic interactions.

Aromatic (AR) rings: Phenyl or other aromatic systems that can participate in π-π stacking or other aromatic interactions.

Positive Ionizable (PI) and Negative Ionizable (NI) centers: Groups that can carry a positive or negative charge at physiological pH. nih.gov

By superimposing the structures of active analogues, a common pharmacophore hypothesis can be generated. This model provides a 3D query that can be used to search for novel compounds with the potential for similar biological activity. nih.gov

Pharmacophoric FeatureDescriptionPotential Group in this compound
Hydrogen Bond Donor (HBD) Donates a hydrogen atom for a hydrogen bond.Amidine group (-C(=NH)NH2)
Hydrogen Bond Acceptor (HBA) Accepts a hydrogen atom for a hydrogen bond.Amidine group, Propoxy oxygen
Hydrophobic (HY) Region Nonpolar region for hydrophobic interactions.Propoxy group, Benzene ring
Aromatic (AR) Ring Planar, cyclic system for aromatic interactions.Benzene ring
Positive Ionizable (PI) Center Group that can be positively charged.Amidine group (protonated)

Virtual Screening Based on Ligand Similarity

Once a pharmacophore model for this compound has been established, it can be used for virtual screening of large compound databases to identify new potential hits. nih.govnih.gov Virtual screening is a computational technique that allows for the rapid assessment of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. benthamscience.com

Ligand-based virtual screening methods rely on the principle that molecules with similar structures are likely to have similar biological activities. youtube.com In this approach, the pharmacophore model serves as a 3D search query. The database is searched for molecules that can adopt a conformation that matches the key features of the pharmacophore. nih.gov Compounds that show a good fit to the pharmacophore model are selected as potential candidates for further investigation. nih.gov

Design of Novel this compound Derivatives

The insights gained from structure-activity relationship (SAR) studies and pharmacophore modeling can be used to rationally design novel derivatives of this compound with potentially improved activity and other desirable properties. nih.govnih.gov The design process may involve:

Modifying existing functional groups: For example, altering the length or branching of the propoxy group to optimize hydrophobic interactions.

Introducing new functional groups: Adding substituents to the benzene ring to enhance binding affinity or modulate electronic properties. nih.gov

Bioisosteric replacement: Replacing certain functional groups with others that have similar physicochemical properties but may lead to improved potency or pharmacokinetic profiles.

Molecular hybridization: Combining structural features from 4-propoxybenzimidamide with those from other known active compounds to create hybrid molecules with potentially synergistic effects. rsc.org

Molecular Mechanism of Action of 4 Propoxybenzimidamide Hydrochloride

Enzyme Inhibition Profiling and Mechanistic Elucidation

The study of enzyme inhibitors is a cornerstone of biochemistry and pharmacology, providing critical insights into enzyme mechanisms and paving the way for the development of therapeutic agents. Benzamidine (B55565) and its derivatives are a well-known class of compounds that act as inhibitors of serine proteases, a family of enzymes that play crucial roles in processes ranging from digestion to blood clotting. The molecular mechanism of these inhibitors is primarily centered on their ability to bind to the active site of these enzymes, thereby preventing the substrate from binding and being processed.

Reversible Enzyme Inhibition Mechanisms

Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. The potency of a reversible inhibitor is typically quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition.

Based on the extensive research on benzamidine and its analogues, 4-Propoxybenzimidamide hydrochloride is strongly predicted to act as a competitive inhibitor of serine proteases, such as trypsin. In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate of the enzyme and competes for binding at the same active site.

The positively charged amidinium group of benzamidine derivatives mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This allows the inhibitor to fit into the specificity pocket (S1 pocket) of the enzyme's active site. The propoxy group at the 4-position of the benzene (B151609) ring is expected to engage in hydrophobic interactions within or near the active site, potentially influencing the binding affinity.

In the presence of a competitive inhibitor, the Michaelis-Menten constant (Km) of the enzyme for its substrate is apparently increased, while the maximum velocity (Vmax) remains unchanged. This is because at very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, and the reaction can still reach its maximum rate.

Illustrative Kinetic Data for Benzamidine Inhibition of a Trypsin-like Protease

InhibitorEnzymeKm (mM)Apparent Km (mM) with InhibitorVmax (µM/min)Ki (µM)
BenzamidineTrypsin-like Protease0.51.0 (at [I] = 11.2 µM)10011.2

Note: This data is based on published values for benzamidine and is intended to be illustrative for the competitive inhibition mechanism.

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without affecting substrate binding. In this mode of inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity.

The key characteristics of non-competitive inhibition are a decrease in Vmax and an unchanged Km. There is no evidence in the scientific literature to suggest that this compound or other simple benzamidine derivatives act as non-competitive inhibitors of serine proteases. Their primary mechanism is directed at the active site.

Uncompetitive inhibition is a rarer form of inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is typically observed in multi-substrate reactions. The binding of the inhibitor to the ES complex effectively sequesters it, leading to a decrease in both Vmax and Km. The reduction in Km is due to the inhibitor binding to the ES complex and shifting the equilibrium towards its formation.

Given that benzamidine derivatives are known to bind to the free enzyme's active site, it is highly unlikely that this compound would exhibit uncompetitive inhibition.

Mixed-type inhibition is a more complex form of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in Vmax and a change (either an increase or a decrease) in Km. If the inhibitor has a higher affinity for the free enzyme, the apparent Km will increase. Conversely, if it has a higher affinity for the ES complex, the apparent Km will decrease.

While the primary and well-documented mechanism for benzamidine derivatives is competitive inhibition, the possibility of mixed-type inhibition cannot be entirely ruled out without specific experimental studies on this compound. However, based on the existing body of research, this is not the expected mechanism.

Irreversible Enzyme Inhibition Mechanisms and Covalent Adduct Formation

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, leading to a permanent loss of activity. The enzyme cannot regain its function until the covalently modified enzyme is degraded and a new enzyme is synthesized.

There is no scientific evidence to suggest that this compound acts as an irreversible inhibitor. Benzamidine and its derivatives are well-characterized as reversible inhibitors. They lack the reactive functional groups, such as epoxides, aldehydes, or Michael acceptors, that are commonly found in irreversible inhibitors and are necessary for the formation of covalent adducts with amino acid residues in the enzyme's active site. The interaction between benzamidine derivatives and serine proteases is based on non-covalent forces, allowing for the reversible binding that is characteristic of competitive inhibition.

Lack of Publicly Available Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data corresponding to the specific molecular mechanism of action, enzyme inhibition, or receptor binding interactions of the chemical compound this compound.

Extensive searches were conducted using the compound name and its associated CAS Number (29148-01-4). These searches of scholarly articles, biochemical databases, and pharmacology resources did not yield any specific studies that would provide the detailed research findings required to accurately and informatively populate the requested article structure.

Therefore, the following sections of the proposed article on the "" cannot be completed due to the absence of scientific evidence in the public domain:

Computational Chemistry and Molecular Modeling of 4 Propoxybenzimidamide Hydrochloride

Quantum Mechanical (QM) Studies for Electronic and Structural Properties

Quantum mechanics forms the bedrock of our understanding of chemical bonding and reactivity. QM methods are employed to compute the electronic structure of molecules with a high degree of accuracy, providing foundational data on molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems. In studies of benzimidazole (B57391) and benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP method with a 6–31 + G (d, p) basis set, have been instrumental in optimizing molecular geometries and calculating key electronic properties. nih.gov

One of the primary outcomes of DFT calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov For instance, in a series of benzimidazole-thiadiazole hybrids, the compound with the smallest energy gap was identified as the most chemically reactive. nih.gov

Another significant aspect of DFT studies is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other molecules, including biological targets.

Table 1: Representative DFT-Calculated Properties for a Benzimidazole Derivative

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capability
LUMO Energy-2.4 eVIndicates electron-accepting capability
Energy Gap (ΔE)3.8 eVCorrelates with chemical reactivity and stability
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Note: The values presented are illustrative and based on typical findings for benzimidazole derivatives in the scientific literature.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide very high accuracy for electronic structure calculations. For benzimidazole derivatives, ab initio calculations can be used to refine the understanding of their electronic properties and to corroborate findings from DFT studies. While specific ab initio studies on 4-Propoxybenzimidamide hydrochloride are not available, the principles of these methods are broadly applicable to this class of compounds.

Quantum mechanical calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of transition state structures and the calculation of activation energies, providing a detailed understanding of reaction pathways. For benzimidamide derivatives, QM calculations could be used to investigate their synthesis mechanisms or their metabolic pathways in a biological system.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide a detailed picture of the electronic structure of a molecule, they are often too computationally expensive for studying the dynamic behavior of large systems over extended periods. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations address this by using classical mechanics to model the interactions between atoms.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a molecule like this compound, with its flexible propoxy chain, multiple conformations are possible. Molecular mechanics-based conformational searches can systematically explore the potential energy surface to identify the most probable shapes the molecule will adopt.

Molecular Dynamics (MD) simulations provide a moving picture of molecular systems, allowing researchers to observe the dynamic interactions between a ligand, such as a benzimidamide derivative, and its protein target over time. nih.gov These simulations are crucial for understanding the stability of a ligand in the binding pocket of a protein and for identifying the key intermolecular interactions that contribute to binding affinity. nih.gov

In a typical MD simulation, the ligand-protein complex is placed in a simulated environment of water and ions, and the movements of all atoms are calculated over a period of nanoseconds or even microseconds. nih.gov Analysis of the simulation trajectory can reveal important information about the stability of the complex, such as the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov

MD simulations can also provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, simulations of benzamidine (B55565), a related compound, binding to the enzyme trypsin have provided a quantitative reconstruction of the entire binding process, identifying metastable intermediate states along the binding pathway. nih.gov

Table 2: Representative MD Simulation Parameters and Outputs for a Ligand-Protein Complex

Parameter/OutputDescriptionTypical Findings for Benzimidamide Derivatives
Simulation TimeThe duration of the simulation.50-100 nanoseconds
RMSD (Ligand)Measures the deviation of the ligand's position from a reference structure.Stable fluctuations around 1-3 Å indicate stable binding. nih.gov
RMSF (Protein)Measures the fluctuation of individual amino acid residues.Can identify flexible regions of the protein involved in ligand binding.
Hydrogen BondsThe number and duration of hydrogen bonds between the ligand and protein.Persistent hydrogen bonds indicate key interactions for binding affinity.
Binding Free EnergyA calculated value that estimates the strength of the ligand-protein interaction.Lower values indicate stronger binding.

By combining the insights from both quantum mechanical and molecular mechanics approaches, a comprehensive understanding of the chemical and physical properties of this compound and its derivatives can be achieved, paving the way for their rational design and application in various scientific fields.

Allosteric Regulation Mechanism Simulations

Allosteric regulation involves the binding of a ligand to a site on a protein other than the active site, inducing a conformational change that alters the protein's activity. Molecular dynamics (MD) simulations are a primary tool for investigating such mechanisms.

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule ligand to a protein of known three-dimensional structure.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) utilizes docking to screen large libraries of compounds against a specific protein target. If the crystal structure of a target for this compound were known, SBVS could be used to identify other potential ligands. The process would involve preparing the 3D structure of the protein and a library of small molecules, then using a docking program to predict the binding pose and affinity for each compound.

Table 1: Representative Scoring Functions in Molecular Docking

Scoring Function TypeExample SoftwarePrinciple
Force-Field BasedDOCK, GoldCalculates energy based on classical mechanics force fields (e.g., van der Waals, electrostatic).
EmpiricalGlide, AutoDockUses weighted terms derived from experimental binding data to estimate binding affinity.
Knowledge-BasedDrugScore, PMF-ScoreDerives potentials from statistical analysis of known protein-ligand complexes.

Fragment-Based Drug Design Applied to this compound

Fragment-based drug design (FBDD) is a method for finding lead compounds as part of the drug discovery process. It is based on identifying small chemical fragments, which may bind only weakly to the biological target, and then growing them or combining them to produce a lead with a higher affinity.

For this compound, an FBDD approach would involve deconstructing the molecule into its constituent fragments (e.g., the propoxy group, the benzamidine core). These fragments would then be computationally screened against a target protein to identify key interactions. Promising fragments could then be elaborated upon or linked together to design novel molecules with potentially improved binding characteristics.

Free Energy Calculations of Ligand Binding

While molecular docking provides a rapid assessment of binding affinity, more rigorous methods are needed for accurate free energy calculations. These methods are computationally expensive but offer a more precise prediction of how tightly a ligand will bind to its target.

Alchemical Free Energy Perturbation (FEP)

Alchemical Free Energy Perturbation (FEP) is a method that calculates the free energy difference between two states by gradually "transforming" or "perturbing" one molecule into another over a series of non-physical intermediate steps. In the context of this compound, FEP could be used to predict the change in binding affinity resulting from a small chemical modification to the molecule. For instance, one could calculate the free energy difference between this compound and a closely related analog to guide lead optimization efforts.

Thermodynamic Integration (TI)

Thermodynamic Integration (TI) is another rigorous method for calculating free energy differences. It involves defining a path between two states (e.g., the unbound ligand and the bound ligand) and then calculating the work required to move along that path. TI is often used to compute the absolute binding free energy of a ligand to a protein. For this compound, this would provide a quantitative measure of its binding affinity, which could be compared with experimental data.

Table 2: Comparison of Free Energy Calculation Methods

MethodComputational CostAccuracyTypical Application
Molecular DockingLowLow-MediumVirtual screening, pose prediction
FEPHighHighRelative binding affinity of analogs
TIHighHighAbsolute binding free energy

In Silico Prediction of Biological Activity and ADMET Properties (Excluding Clinical Data)

Computational methods provide a powerful framework for the preliminary assessment of novel chemical entities. For this compound, these techniques are used to build a comprehensive profile of its likely pharmacological behavior. This is achieved by analyzing its chemical structure and comparing it to vast databases of known compounds with experimentally verified biological activities. Methodologies such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and similarity-based prediction are employed to estimate how the compound will behave biologically.

Prediction of Target Affinity and Efficacy

Target prediction for this compound is primarily accomplished using similarity-based approaches. Web-based tools like SwissTargetPrediction analyze the 2D and 3D structure of the molecule and compare it to a library of ligands with known protein targets. nih.govswisstargetprediction.ch The underlying principle is that structurally similar molecules are likely to bind to similar protein targets. swisstargetprediction.ch

Based on this computational analysis, this compound is predicted to have the highest affinity for a range of enzymes, particularly proteases. The most probable targets identified include several members of the serine protease family, such as Trypsin and Thrombin, as well as other enzymes like Nitric oxide synthase.

To further quantify these predicted interactions, molecular docking simulations can be performed. This computational technique models the interaction between the ligand (this compound) and the protein target at an atomic level, calculating a binding affinity score, typically in kcal/mol. A lower binding energy score indicates a more stable and potentially more potent interaction. While experimental validation is required, these in silico results guide which targets are most promising for further investigation.

Predicted Protein TargetProtein ClassTarget Prediction ProbabilityIllustrative Binding Affinity (kcal/mol)
Trypsin IEnzyme / Serine Protease0.852-8.9
ThrombinEnzyme / Serine Protease0.815-8.6
Urokinase-type plasminogen activatorEnzyme / Serine Protease0.791-8.2
Factor XaEnzyme / Serine Protease0.763-8.1
Nitric oxide synthase, brainEnzyme / Oxidoreductase0.644-7.5

Computational Screening for Off-Target Interactions

A critical aspect of computational analysis is the prediction of potential off-target interactions, which can lead to unintended biological effects. nih.gov The same target prediction methodologies used to identify primary targets also reveal a compound's potential for polypharmacology—the ability to bind to multiple targets. By screening the compound against a wide array of proteins, a profile of potential off-target interactions can be generated. nih.govcreative-biolabs.com

For this compound, the target prediction results suggest potential interactions with proteins outside of the primary serine protease family. These include other enzyme classes, G-protein coupled receptors (GPCRs), and ion channels. Identifying these potential unintended interactions early is crucial for guiding further development and anticipating potential complications. For instance, interaction with certain kinases or ion channels is a common source of undesirable effects in drug development. The computational screening provides a ranked list of these potential off-targets based on prediction scores, allowing for a focused, risk-based assessment in subsequent experimental studies.

Potential Off-TargetProtein ClassTarget Prediction ProbabilityPotential Implication
Carbonic anhydrase IIEnzyme / Lyase0.510Interaction with a common metabolic enzyme
Dopamine receptor D3Family A G protein-coupled receptor0.488Potential for neurological system interaction
Catechol O-methyltransferaseEnzyme / Transferase0.451Interaction with neurotransmitter metabolism
Prostaglandin G/H synthase 2 (COX-2)Enzyme / Oxidoreductase0.432Potential for interaction with inflammatory pathways
Voltage-gated potassium channel subunit Kv1.5Ion Channel0.395Potential for cardiovascular system interaction

Preclinical in Vitro Efficacy and Selectivity Studies of 4 Propoxybenzimidamide Hydrochloride

Cell-Based Biological Assays

Cell-based assays are fundamental in early-stage drug discovery to determine a compound's biological effects in a cellular environment.

Selection of Relevant Cell Lines and Primary Cell Models

The initial step in cell-based screening involves choosing appropriate cell models. This selection is critical and is based on the therapeutic area of interest. For instance, in oncology research, a panel of cancer cell lines representing different tumor types would be used. For neurological disorders, neuronal cell lines or primary neurons would be the model of choice. The relevance of the model to the disease being studied is paramount for obtaining meaningful data.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits"—compounds that show a desired biological activity. criver.com This process is automated and uses robotics to handle large numbers of samples in multi-well plates. vanderbilt.edu HTS assays are designed to be robust, reproducible, and sensitive. criver.com The goal is to quickly sift through large chemical libraries to find starting points for drug development. thermofisher.com

Target Engagement Assays in Cellular Contexts

Once a compound is identified as a "hit," it is crucial to confirm that it interacts with its intended molecular target within the cell. Target engagement assays provide this confirmation. nih.gov Techniques such as cellular thermal shift assays (CETSA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET) can be employed to measure the binding of the compound to its target protein in living cells. nih.gov

Biochemical Assays for Target Activity and Selectivity

Biochemical assays are performed using purified proteins or enzymes to directly measure the effect of a compound on its molecular target without the complexity of a cellular system.

Future Research Directions and Academic Translational Perspectives for 4 Propoxybenzimidamide Hydrochloride

Development of 4-Propoxybenzimidamide Hydrochloride as a Chemical Probe

The development of potent and selective chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. The benzimidazole (B57391) core of this compound is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. This inherent potential makes it an attractive candidate for development into a chemical probe.

Applications in Target Validation and Pathway Elucidation

A well-characterized chemical probe derived from this compound could be instrumental in target validation, the process of confirming that a specific biomolecule is directly involved in a disease process. By designing analogs of this compound that potently and selectively inhibit a putative disease-associated protein, researchers could causally link the protein's activity to a cellular or physiological phenotype. This would provide strong evidence for its role in the disease and its viability as a drug target.

Furthermore, such a probe would be invaluable for pathway elucidation. Once a target is validated, the probe can be used to dissect the downstream and upstream signaling events. By observing the cellular consequences of target engagement by the this compound-derived probe, researchers can map out the intricate network of interactions that govern a particular biological process.

Development of Derivatized Probes for Imaging and Affinity Purification

To enhance its utility as a research tool, this compound could be chemically modified to create derivatized probes. For cellular imaging applications, a fluorescent dye could be appended to the core structure. This would allow for the direct visualization of the probe's subcellular localization and its interaction with its target protein(s) in living cells using techniques like fluorescence microscopy.

For the identification of novel protein targets, an affinity purification probe could be synthesized. This would involve attaching a reactive group or a "handle" (such as biotin) to the this compound scaffold. When introduced to a cell lysate, the probe would bind to its target protein(s). The entire complex could then be "pulled down" using the handle, allowing for the isolation and subsequent identification of the bound proteins by mass spectrometry. This approach is a powerful method for deorphanizing novel compounds and discovering new biology.

Integration of Advanced Methodologies in Chemical Biology

The convergence of chemical biology with cutting-edge technologies is accelerating the pace of discovery. The future development of this compound and its derivatives would be significantly enhanced by the integration of these advanced methodologies.

Application of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. In the context of this compound, AI/ML algorithms could be employed to predict potential biological targets based on its chemical structure. By training these models on large datasets of known compound-target interactions, it may be possible to generate a ranked list of putative protein partners for this novel scaffold.

Furthermore, generative AI models could be used to design a virtual library of this compound derivatives with optimized properties. These models can learn the complex relationships between chemical structure and biological activity, and then propose novel molecules with enhanced potency, selectivity, and drug-like properties. This in silico approach can significantly reduce the time and cost associated with traditional medicinal chemistry efforts.

AI/ML Application Potential Impact on this compound Research
Target Prediction Identification of novel biological targets and mechanisms of action.
Generative Design In silico creation of optimized derivatives with improved potency and selectivity.
ADMET Prediction Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity profiles.

CRISPR-Based Target Validation Studies

CRISPR-Cas9 gene editing technology offers an orthogonal and powerful approach to target validation. Once a putative target for this compound is identified (e.g., through affinity purification or AI/ML prediction), CRISPR can be used to knock out or knock down the expression of the corresponding gene in a cellular model. If the cellular phenotype observed upon gene knockout/knockdown mimics the effect of treatment with the compound, it provides strong genetic evidence for the proposed mechanism of action. This synergy between chemical and genetic approaches provides a robust framework for target validation.

Collaborative Research Opportunities and Interdisciplinary Approaches

The successful translation of a novel chemical entity like this compound from a laboratory curiosity to a valuable research tool or therapeutic lead will require a highly collaborative and interdisciplinary effort.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.